molecular formula C12H24O4Si4 B1194404 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane CAS No. 2554-06-5

2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane

Cat. No.: B1194404
CAS No.: 2554-06-5
M. Wt: 344.66 g/mol
InChI Key: VMAWODUEPLAHOE-UHFFFAOYSA-N
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Description

2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane is a cyclic organosilicon compound with the molecular formula C12H24O4Si4. It is characterized by its four silicon atoms, each bonded to a methyl group and a vinyl group, forming a cyclic structure. This compound is notable for its applications in various fields, including materials science, chemistry, and industrial processes.

Mechanism of Action

Target of Action

The primary target of 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane is aryl bromides . Aryl bromides are organic compounds that contain a bromine atom attached to an aromatic ring. They are commonly used in organic synthesis.

Mode of Action

This compound interacts with its targets through a process known as cross-coupling . In the presence of a palladium catalyst, this compound cross-couples with aryl bromides to produce styrene derivatives . Styrene derivatives are important in the production of polystyrene and other plastics.

Biochemical Pathways

The cross-coupling reaction between this compound and aryl bromides is a key step in the synthesis of styrene derivatives . The resulting styrene derivatives can then be polymerized to form polystyrene, a common plastic material.

Result of Action

The primary result of the action of this compound is the production of styrene derivatives . These derivatives are key intermediates in the production of polystyrene and other plastics.

Biochemical Analysis

Biochemical Properties

2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane plays a significant role in biochemical reactions, particularly in the synthesis of styrene derivatives through cross-coupling with aryl bromides in the presence of a palladium catalyst . This compound can form hydrogen bonds with other molecules, such as proteins and DNA, due to the presence of vinyl groups .

Cellular Effects

In vitro studies have shown that this compound can increase the permeability of cell membranes . This effect on cellular membranes suggests that the compound may influence cell signaling pathways and gene expression by altering the cellular environment. Additionally, its ability to interact with proteins and DNA could impact cellular metabolism and other cellular processes.

Molecular Mechanism

The molecular mechanism of this compound is based on its ability to form hydrogen bonds with biomolecules such as proteins and DNA The vinyl groups at each end of the compound facilitate these interactions, which can lead to enzyme inhibition or activation and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are critical factors. The compound is moisture-sensitive and incompatible with acids, bases, and strong oxidizing agents . Over time, these factors can affect its stability and long-term effects on cellular function. Studies have shown that it can enhance the stability of lithium-rich cathodes in energy storage technologies, indicating its potential for long-term applications .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. Its role as an intermediate in organic synthesis and its ability to form hydrogen bonds with proteins and DNA suggest that it can influence metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to increase cell membrane permeability suggests that it can be efficiently transported and localized within specific cellular compartments

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects on cellular function. The ability to form hydrogen bonds with proteins and DNA suggests that it may localize to the nucleus and other organelles involved in gene expression and cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane can be synthesized through the hydrosilylation reaction. This involves the addition of silicon-hydrogen bonds to carbon-carbon double bonds in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 100°C and pressures from 1 to 10 atm.

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors and continuous flow processes. The reaction is carried out in the presence of a platinum catalyst, and the product is purified through distillation and other separation techniques to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrosilylation: Platinum catalysts, temperatures of 25°C to 100°C, and pressures of 1 to 10 atm.

    Cross-coupling Reactions: Palladium catalysts, aryl bromides, and mild reaction conditions.

Major Products Formed

    Styrene Derivatives: Formed through cross-coupling reactions with aryl bromides.

    Polysiloxanes: Formed through polymerization reactions.

Scientific Research Applications

2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2,4,6,8-Tetramethylcyclotetrasiloxane: Lacks the vinyl groups, making it less reactive in cross-coupling reactions.

    1,3-Divinyltetramethyldisiloxane: Contains fewer silicon atoms and a simpler structure.

    Tetraallylsilane: Contains allyl groups instead of vinyl groups, leading to different reactivity.

Uniqueness

2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane is unique due to its combination of methyl and vinyl groups attached to a cyclic siloxane structure. This unique arrangement allows it to participate in a variety of chemical reactions, making it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

2,4,6,8-tetrakis(ethenyl)-2,4,6,8-tetramethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O4Si4/c1-9-17(5)13-18(6,10-2)15-20(8,12-4)16-19(7,11-3)14-17/h9-12H,1-4H2,5-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMAWODUEPLAHOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1(O[Si](O[Si](O[Si](O1)(C)C=C)(C)C=C)(C)C=C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H24O4Si4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

65503-75-5
Record name Tetramethyltetravinylcyclotetrasiloxane copolymer
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DSSTOX Substance ID

DTXSID3038808
Record name 1,3,5,7-Tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane
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Molecular Weight

344.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, Liquid; [Aldrich MSDS]
Record name Cyclotetrasiloxane, 2,4,6,8-tetraethenyl-2,4,6,8-tetramethyl-
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Record name 1,3,5,7-Tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane
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CAS No.

2554-06-5, 27342-69-4
Record name 1,3,5,7-Tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane
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Record name 1,3,5,7-Tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane
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Record name Cyclotetrasiloxane, tetraethenyltetramethyl-
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Record name Cyclotetrasiloxane, 2,4,6,8-tetraethenyl-2,4,6,8-tetramethyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclotetrasiloxane, tetraethenyltetramethyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3,5,7-Tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane
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Record name 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane
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Record name Tetramethyltetravinylcyclotetrasiloxane
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Record name 2,4,6,8-TETRAMETHYL-2,4,6,8-TETRAVINYLCYCLOTETRASILOXANE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane

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